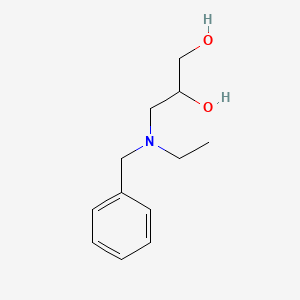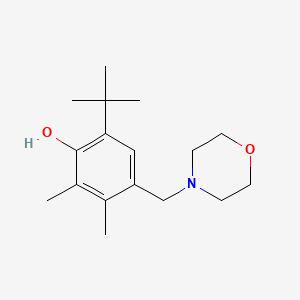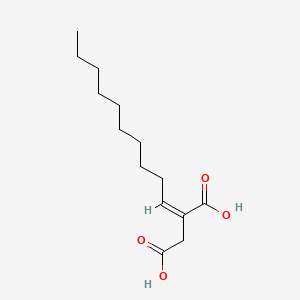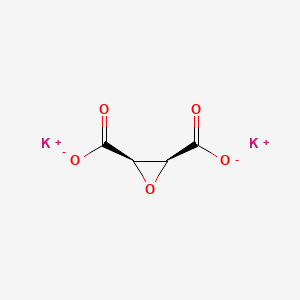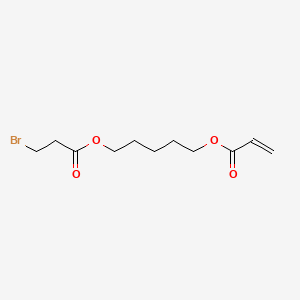
5-(3-Bromo-1-oxopropoxy)pentyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-1-oxopropoxy)pentyl acrylate is a chemical compound with the molecular formula C₁₁H₁₇BrO₄ and a molecular weight of 293.15 g/mol It is an ester derivative of acrylic acid, characterized by the presence of a bromo-substituted oxopropoxy group attached to a pentyl chain
Vorbereitungsmethoden
The synthesis of 5-(3-Bromo-1-oxopropoxy)pentyl acrylate typically involves the esterification of acrylic acid with 5-(3-bromo-1-oxopropoxy)pentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. These methods allow for better control over reaction parameters, such as temperature and pressure, leading to a more consistent product quality .
Analyse Chemischer Reaktionen
5-(3-Bromo-1-oxopropoxy)pentyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and radical initiators like azobisisobutyronitrile (AIBN) for polymerization. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-1-oxopropoxy)pentyl acrylate has several scientific research applications:
Materials Science: It is used in the synthesis of functional polymers and copolymers, which can be employed in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biomedical Applications: Its derivatives are explored for use in drug delivery systems and as components in medical devices due to their biocompatibility and tunable properties.
Wirkmechanismus
The mechanism of action of 5-(3-Bromo-1-oxopropoxy)pentyl acrylate largely depends on its chemical reactivity. The acrylate group can participate in radical polymerization, forming cross-linked networks that enhance the mechanical properties of materials.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(3-Bromo-1-oxopropoxy)pentyl acrylate include:
5-(3-Chloro-1-oxopropoxy)pentyl acrylate: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and applications.
5-(3-Hydroxy-1-oxopropoxy)pentyl acrylate: Contains a hydroxy group, which can undergo different chemical reactions compared to the bromo derivative.
5-(3-Methoxy-1-oxopropoxy)pentyl acrylate: Features a methoxy group, offering different solubility and reactivity profiles.
The uniqueness of this compound lies in its bromo group, which provides distinct reactivity and potential for further functionalization compared to its analogs.
Eigenschaften
CAS-Nummer |
94023-69-5 |
|---|---|
Molekularformel |
C11H17BrO4 |
Molekulargewicht |
293.15 g/mol |
IUPAC-Name |
5-prop-2-enoyloxypentyl 3-bromopropanoate |
InChI |
InChI=1S/C11H17BrO4/c1-2-10(13)15-8-4-3-5-9-16-11(14)6-7-12/h2H,1,3-9H2 |
InChI-Schlüssel |
FYEDZYLGISIBBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCCOC(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


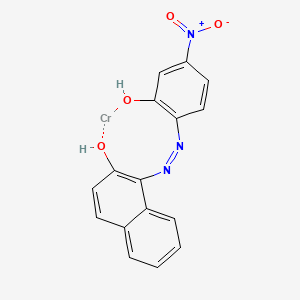




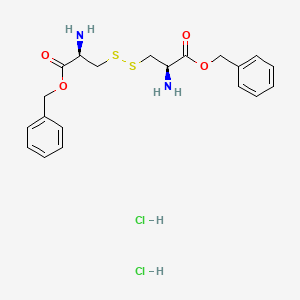


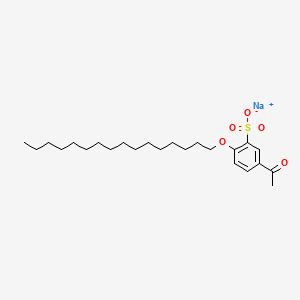
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
